molecular formula C26H21N3O7 B12726870 Benzoic acid, 4-((1,5-dihydro-1-(2-methoxy-4-nitrophenyl)-5-oxo-2-phenyl-4H-imidazol-4-ylidene)methyl)-2-methoxy-, methyl ester CAS No. 83495-08-3

Benzoic acid, 4-((1,5-dihydro-1-(2-methoxy-4-nitrophenyl)-5-oxo-2-phenyl-4H-imidazol-4-ylidene)methyl)-2-methoxy-, methyl ester

Cat. No.: B12726870
CAS No.: 83495-08-3
M. Wt: 487.5 g/mol
InChI Key: SNZWKPASWSCROZ-DEDYPNTBSA-N
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Description

Benzoic acid, 4-((1,5-dihydro-1-(2-methoxy-4-nitrophenyl)-5-oxo-2-phenyl-4H-imidazol-4-ylidene)methyl)-2-methoxy-, methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by its unique structure, which includes a benzoic acid core, an imidazole ring, and various functional groups such as methoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives and imidazole precursors. The key steps in the synthesis may involve:

    Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of methoxy and nitro groups through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of benzoic acid and imidazole rings are known for their potential pharmacological activities. These compounds can act as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.

Industry

In the industrial sector, such compounds can be used in the production of dyes, pigments, and polymers. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of functional groups such as nitro and methoxy can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid share a similar benzoic acid core.

    Imidazole Derivatives: Compounds such as 2-phenylimidazole and 4-nitroimidazole have similar imidazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

CAS No.

83495-08-3

Molecular Formula

C26H21N3O7

Molecular Weight

487.5 g/mol

IUPAC Name

methyl 2-methoxy-4-[(E)-[1-(2-methoxy-4-nitrophenyl)-5-oxo-2-phenylimidazol-4-ylidene]methyl]benzoate

InChI

InChI=1S/C26H21N3O7/c1-34-22-14-16(9-11-19(22)26(31)36-3)13-20-25(30)28(24(27-20)17-7-5-4-6-8-17)21-12-10-18(29(32)33)15-23(21)35-2/h4-15H,1-3H3/b20-13+

InChI Key

SNZWKPASWSCROZ-DEDYPNTBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=O)OC

Origin of Product

United States

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